
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BHAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BHAP is a type of acrylamide derivative that has been synthesized through a specific method.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
In a study by Barım and Akman (2019), a novel acrylamide monomer related to benzofuran was synthesized and characterized, showcasing its chemical activity and charge transfer potential. This type of monomer, including variants such as (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide, could have significant applications in material science and molecular engineering (Barım & Akman, 2019).
2. Potential in Polymer Science
Another study by Barım and Akman (2021) elaborated on the synthesis and characterization of a benzofuran-based acrylamide monomer, underlining its potential in various fields from medicine to industry, such as in textiles. The presence of various active functional groups suggests wide applicability in polymer science and industrial applications (Barım & Akman, 2021).
3. Pharmaceutical Research
A study by Wu et al. (2004) explored bioisosteric replacement studies with compounds including benzofuran derivatives. They found specific enantiomers showing significant activity in reducing neuronal hyperexcitability, indicating potential pharmaceutical applications for compounds like this compound (Wu et al., 2004).
4. Antibacterial and Antifungal Properties
Pauletti et al. (2000) identified nor-lignans and benzofuran compounds with antibacterial and antifungal activities. This suggests that benzofuran derivatives such as this compound may possess similar biological activities (Pauletti et al., 2000).
5. Applications in Tissue Engineering
A study by Galperin et al. (2010) on poly(N-isopropyl acrylamide)-based scaffolds demonstrated their potential in tissue engineering due to their thermoresponsive and biodegradable properties. This highlights the significance of acrylamide derivatives in biomedical applications (Galperin et al., 2010).
Propiedades
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-7-15(13-21(19)27-2)8-10-22(25)23-12-11-17(24)20-14-16-5-3-4-6-18(16)28-20/h3-10,13-14,17,24H,11-12H2,1-2H3,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGAVOGYGELRP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

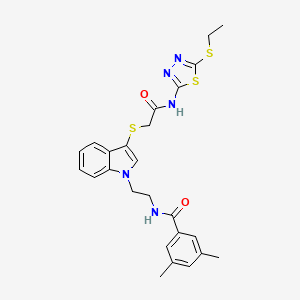
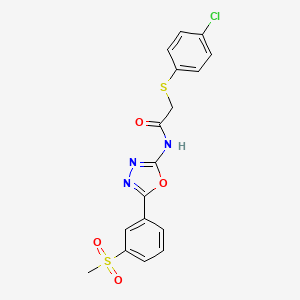
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate](/img/structure/B2466012.png)
![1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2466013.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2466014.png)
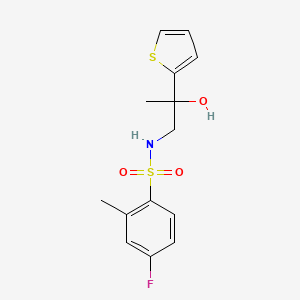
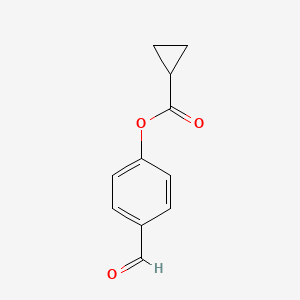

![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)
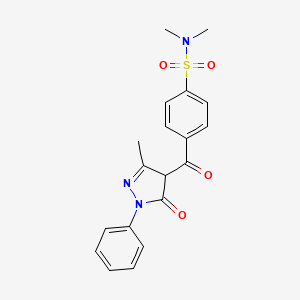

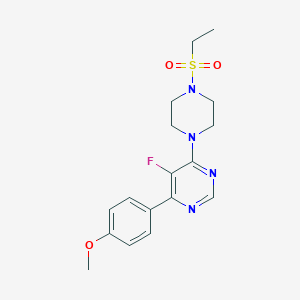
![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)
![Butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2466028.png)